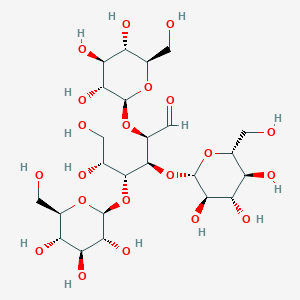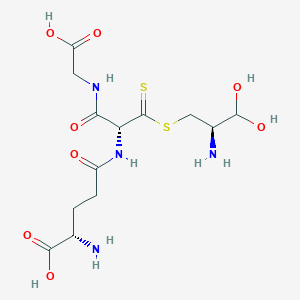
半胱氨酸-谷胱甘肽二硫化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide.
S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.
科学研究应用
抗氧化防御和氧化还原调节
半胱氨酸-谷胱甘肽二硫化物在维持细胞内氧化还原平衡中起着至关重要的作用。作为一种内源性抗氧化剂,它参与中和活性氧(ROS)并防止氧化应激。 该化合物调节氧化还原状态的能力对于各种细胞过程至关重要,包括细胞信号传导和凋亡 .
癌症研究与治疗
在癌细胞中,谷胱甘肽和相关系统的水平通常会升高,这已被用于抗癌药物的开发。半胱氨酸-谷胱甘肽二硫化物可用作前药,它在激活后会在肿瘤环境中选择性释放细胞毒性剂。 这种方法可以最大程度地减少对健康组织的损害并提高癌症治疗的疗效 .
神经保护和脑部药物递送
血脑屏障中富集的谷胱甘肽转运蛋白可以通过基于半胱氨酸-谷胱甘肽二硫化物的前药进行靶向。 这些前药可以更有效地穿过屏障,将治疗剂直接输送到大脑,这有利于治疗神经退行性疾病 .
肝脏保护
半胱氨酸-谷胱甘肽二硫化物已证明具有肝脏保护作用,特别是在保护小鼠免受对乙酰氨基酚引起的肝毒性方面。 这表明它在预防或治疗由药物过量或接触毒素引起的肝损伤方面具有潜在的应用 .
重金属螯合
半胱氨酸-谷胱甘肽二硫化物中的巯基具有螯合作用,使其在治疗重金属中毒方面有用。 它可以与重金属结合,促进其从体内清除,从而降低毒性 .
药物候选物评估
半胱氨酸-谷胱甘肽二硫化物的谷胱甘肽缀合物可以作为活性亲电试剂存在的标志物。 这为评估药物候选物的安全性 和有效性提供了宝贵的信息,因为它表明形成有害代谢物的可能性 .
肽和蛋白质科学
半胱氨酸-谷胱甘肽二硫化物用于保护和随后去保护复杂肽和蛋白质合成过程中半胱氨酸残基的策略。 这对维持这些分子的结构完整性和生物活性至关重要 .
前药开发
该化合物作为前药在制药应用中具有重要意义。 它可以设计成在特定的生理条件下释放治疗剂,从而提高药物稳定性、生物利用度和靶向递送 .
作用机制
Target of Action
Cysteine-glutathione disulfide, also known as (2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid, primarily targets the body’s thiol redox buffer system . This system is critical to many important cellular functions, and any dysfunction or disruption has been implicated in various diseases .
Mode of Action
The compound interacts with its targets by participating in redox reactions. It exists in two forms: the reduced form (glutathione, GSH) and the oxidized form (glutathione disulfide, GSSG) . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment . GSH can also react with different thiols to form mixed disulfides .
Biochemical Pathways
Cysteine-glutathione disulfide is involved in several biochemical pathways. It plays a crucial role in the redox homeostasis of cells . The maintenance of a high GSH/GSSG ratio is crucial for many physiological functions, and a decrease in this ratio can be utilized as an indicator of oxidative stress . The GSH/GSSG ratio also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .
Pharmacokinetics
It is known that the compound is an endogenous tripeptide and the most abundant endogenous antioxidant . It is synthesized in cells and is the most abundant non-protein thiol . The standard potential value E° of the couple GSSG/2 GSH is equal to +197 mV, and because of its pH dependence according to the Nernst equation, its apparent potential E°′ at the physiological pH is equal to −240 mV .
Result of Action
The result of the action of cysteine-glutathione disulfide is the protection of the body against oxidative stress and reactive electrophiles . It also plays a role in the regulation of the function of various proteins . For example, glutathionylation of proteins is a protective and adaptive mechanism. It affects a number of transport proteins, such as Serca, RyR, VGCC, which allow maintaining normal calcium flow in the myocardium under various pathological conditions .
Action Environment
The action of cysteine-glutathione disulfide is influenced by the redox status of the cell . Changes in redox conditions, including hypoxia, ischemia, and reperfusion, can affect the formation of disulfide bonds between cysteine residues of a protein and glutathione tripeptide . This mechanism is an important part of the co- and post-translational regulation of the function of various proteins .
生化分析
Biochemical Properties
Cysteine-glutathione disulfide plays a significant role in biochemical reactions. It is involved in the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of proteins, protecting them from irreversible oxidation . The enzymes and proteins it interacts with include glutathione peroxidase, which permits the reduction of peroxides .
Cellular Effects
Cysteine-glutathione disulfide has profound effects on various types of cells and cellular processes. It influences cell function by modulating the cellular redox state . It is critical to many important cellular functions, and its homeostasis is crucial . Disruption of this redox buffer has been implicated in various diseases .
Molecular Mechanism
The molecular mechanism of action of cysteine-glutathione disulfide involves its ability to perform deglutathionylation reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can also react with different thiols to form mixed disulfides .
Temporal Effects in Laboratory Settings
It is known that the GSH/GSSG ratio is often used as an indicator of the cellular redox state .
Metabolic Pathways
Cysteine-glutathione disulfide is involved in several metabolic pathways. It is a part of the thiol redox buffer in the body
Subcellular Localization
It is known that once synthesized in the cytosol, GSH distributes to different subcellular organelles through a GSH transporter-mediated process .
属性
CAS 编号 |
13081-14-6 |
|---|---|
分子式 |
C13H22N4O8S2 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
2-amino-5-[[3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1 |
InChI 键 |
BNRXZEPOHPEEAS-WTIBDHCWSA-N |
SMILES |
C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N |
手性 SMILES |
C(CC(=O)NC(CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
规范 SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
外观 |
Assay:≥95%A crystalline solid |
Pictograms |
Flammable; Irritant |
同义词 |
CYSSG cysteine-glutathione disulfide cysteine-glutathione mixed disulfide nereithione |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


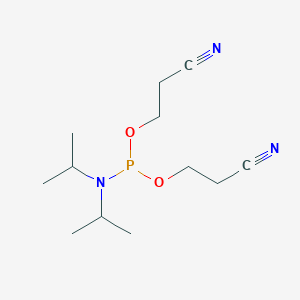
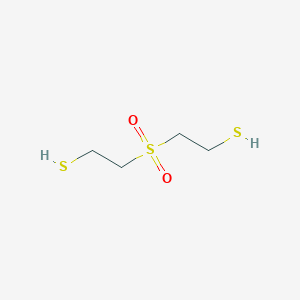
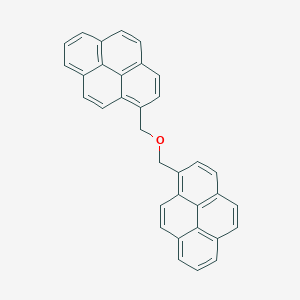
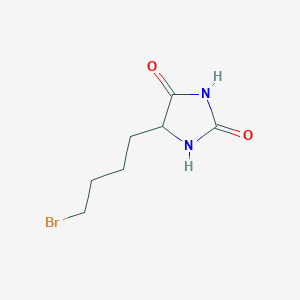
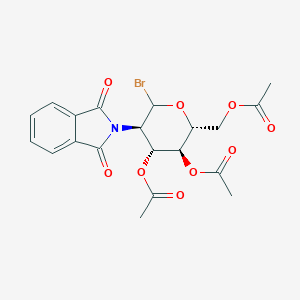
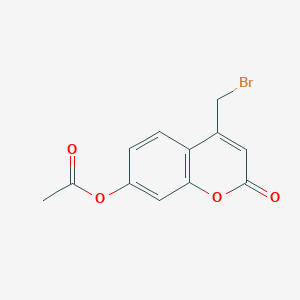
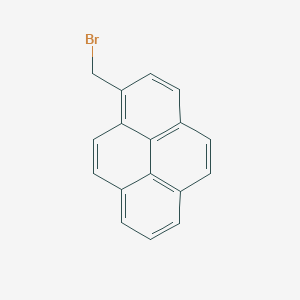
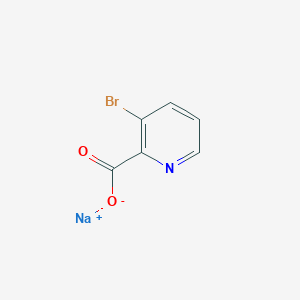
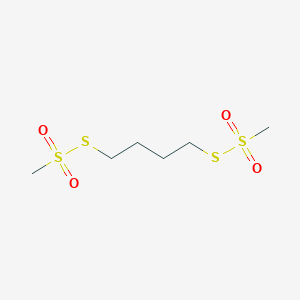
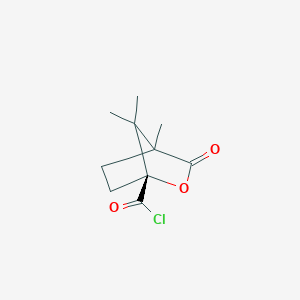
![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
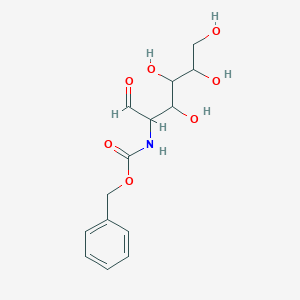
![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)
